N-(2-fluorobenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 4-propoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-fluorobenzyl chloride can be reacted with the previously synthesized benzamide core in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for N-[(2-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-[(2-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
N-[(2-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-fluorophenyl)-4-methyl-N-(pyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a propoxy group.
N-(2-fluorophenyl)-4-ethoxy-N-(pyridin-2-yl)benzamide: Similar structure but with an ethoxy group instead of a propoxy group.
N-(2-fluorophenyl)-4-butoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a butoxy group instead of a propoxy group.
These comparisons highlight the impact of different substituents on the chemical and biological properties of the compounds.
Properties
Molecular Formula |
C22H21FN2O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-15-27-19-12-10-17(11-13-19)22(26)25(21-9-5-6-14-24-21)16-18-7-3-4-8-20(18)23/h3-14H,2,15-16H2,1H3 |
InChI Key |
JHMOWZADTKNTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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